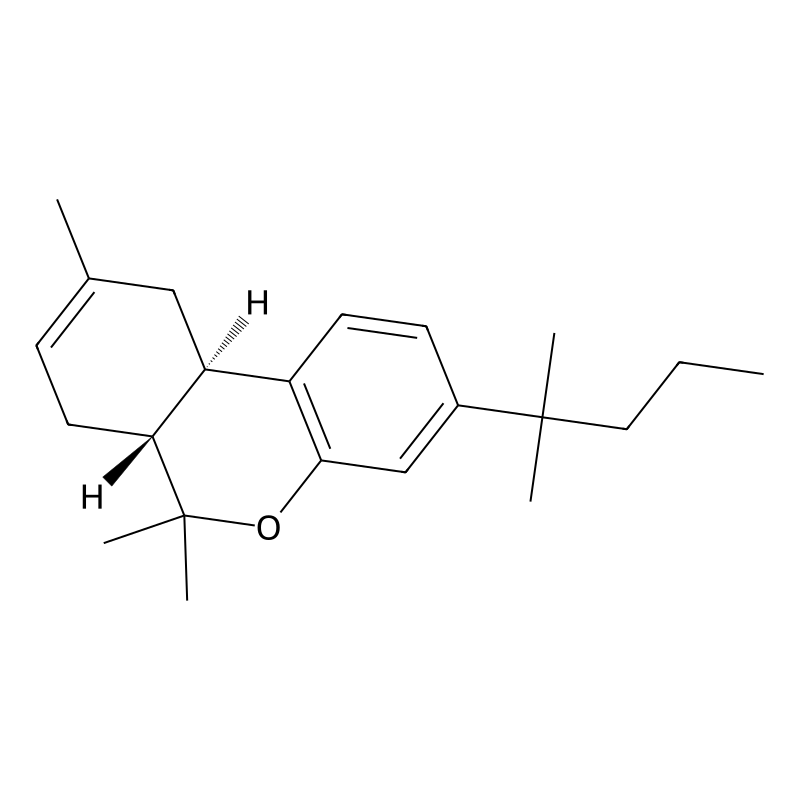

JWH-133

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific Field

Application Summary

JWH-133 is a dibenzopyran and a potent and highly selective CB2 receptor agonist . CB2 receptors are found primarily in the immune system, and they appear to reduce inflammation and certain kinds of pain.

HIV-Associated Neurocognitive Disorders (HAND)

Field: This research is conducted in the field of neurology and immunology .

Application Summary: JWH-133 has been shown to have neuroprotective properties in several neurological disorders, including HIV-associated neurocognitive disorders (HAND) .

Experimental Procedures: In this study, monocyte-derived macrophages (MDM) were isolated from healthy women donors, infected with HIV-1 ADA, and treated with JWH-133 .

Results or Outcomes: JWH-133 was found to decrease HIV-1 replication, CATB secretion, and neurotoxicity from HIV-infected MDM .

Anti-Inflammatory and Analgesic Effects

Field: This research is conducted in the field of pharmacology and neurology .

Application Summary: JWH-133 has been shown to have anti-inflammatory and analgesic effects. It has been found to reduce spasticity in a murine model of multiple sclerosis .

Experimental Procedures: In vivo experiments were conducted on mice to study the effects of JWH-133 .

Results or Outcomes: JWH-133 was found to be active in vivo, reducing spasticity in a murine model of multiple sclerosis .

Potential Anti-Cancer Properties

Field: This research is conducted in the field of oncology .

Application Summary: JWH-133 may have anti-cancer properties according to pre-trial data from a 2010 study in Madrid .

JWH-133, chemically known as Dimethylbutyl-deoxy-Delta-8-tetrahydrocannabinol, is a synthetic cannabinoid that acts predominantly as a selective agonist for the cannabinoid receptor type 2 (CB2). It was first synthesized by John W. Huffman and is characterized by a high affinity for CB2 receptors, with a binding affinity (Ki) of approximately 3.4 nM, which makes it over 200 times more selective for CB2 compared to the cannabinoid receptor type 1 (CB1), which has a Ki of about 677 nM . This selectivity is significant because it allows JWH-133 to exert therapeutic effects while minimizing psychoactive side effects typically associated with CB1 activation.

Due to the lack of information on the origin and function, a mechanism of action for this compound cannot be established at this time.

JWH-133 exhibits various biological activities due to its action on CB2 receptors. Research indicates that it may have potential anti-inflammatory effects and could play a role in neuroprotection by preventing microglial activation, which is implicated in neurodegenerative diseases such as Alzheimer's disease . Additionally, studies have shown that JWH-133 can reduce HIV-induced neurotoxicity and inflammation in macrophages, suggesting its potential utility in treating conditions associated with viral infections and neuroinflammation .

The synthesis of JWH-133 involves several organic chemistry techniques. The initial steps typically include the formation of the dibenzopyran structure followed by the introduction of the dimethylbutyl group. Specific synthetic routes have been detailed in literature, emphasizing the importance of controlling reaction conditions to achieve high selectivity for the desired cannabinoid receptor . The compound can be synthesized through multi-step reactions involving alkylation and cyclization processes.

JWH-133 has been explored for various applications:

- Neuroprotection: Its ability to modulate inflammation suggests potential therapeutic roles in neurodegenerative diseases.

- Cancer Research: Preliminary studies indicate that JWH-133 may inhibit tumor growth and promote apoptosis in cancer cells, particularly in breast cancer and ovarian cancer models .

- Inflammatory Disorders: It has shown promise in reducing inflammation in experimental models of colitis and pancreatitis .

Interaction studies have demonstrated that JWH-133 can modulate the endocannabinoid system by influencing levels of endocannabinoids such as anandamide and 2-arachidonoyl glycerol. Chronic administration of JWH-133 has been linked to increased levels of these compounds in tumor tissues, suggesting a complex interplay between cannabinoid agonists and endogenous signaling pathways . Furthermore, its role in reducing oxidative stress and inflammation highlights its potential as a therapeutic agent.

JWH-133 shares structural similarities with several other synthetic cannabinoids. Here are some notable compounds for comparison:

| Compound Name | Selectivity for CB2 | Ki (nM) for CB2 | Ki (nM) for CB1 | Unique Features |

|---|---|---|---|---|

| JWH-133 | High | 3.4 | 677 | Lacks hydroxy group |

| WIN 55,212-2 | Moderate | ~10 | ~10 | Balanced activity on both receptors |

| HU-210 | Moderate | ~1 | ~0.5 | Highly potent at both receptors |

| JWH-015 | High | ~5 | ~100 | Similar structure but different side chains |

JWH-133's unique profile lies in its pronounced selectivity for CB2 receptors, which may contribute to its reduced psychoactive effects compared to other cannabinoids that activate both receptor types .

The endocannabinoid system represents an essential lipid signaling network that emerged early in vertebrate evolution and maintains critical regulatory functions throughout the body [1] [2]. This complex modulatory system comprises endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for synthesis and degradation of endocannabinoids [3] [2].

The cannabinoid receptor family consists primarily of two G-protein coupled receptors: cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) [1] [3]. Both receptors belong to the seven-transmembrane spanning G-protein coupled receptor family and are coupled to pertussis toxin-sensitive inhibitory G-proteins [1] [4]. The CB1 receptor, encoded by the CNR1 gene, consists of 472 amino acids in humans and represents the most abundantly expressed G-protein coupled receptor in the brain [1] [4]. The CB1 receptor demonstrates dense expression in the basal ganglia, hippocampus, cerebral cortex, and cerebellum, corresponding to its prominent roles in motor control, cognition, emotional responses, and motivated behavior [1] [4] [5].

In contrast, the CB2 receptor exhibits a more restricted distribution pattern, being predominantly expressed in peripheral organs with immune function, including macrophages, spleen, tonsils, thymus, and leukocytes [4] [3]. The CB2 receptor demonstrates particularly high expression in immune cells and has been designated as the peripheral cannabinoid receptor [4] [6]. While initially thought to be absent from healthy brain tissue, recent studies have identified CB2 receptor expression in diseased brain conditions, where it becomes upregulated in response to immune cell activation and inflammation [4] [3].

The endocannabinoid system regulates numerous physiological processes through the action of endogenous ligands, primarily anandamide (N-arachidonoylethanolamine) and 2-arachidonoylglycerol [2] [7]. These endocannabinoids are synthesized on demand from membrane lipid precursors and function as retrograde signaling messengers at both gamma-aminobutyric acid and glutamatergic synapses [2] [7]. The system modulates pain control, immune function, appetite, memory, sleep, temperature regulation, and inflammatory responses [8] [6].

CB2 Receptor Binding Characteristics

Binding Affinity and Ki Value (3.4 nM)

JWH-133 demonstrates exceptional binding affinity for the CB2 receptor, with a dissociation constant (Ki) of 3.4 nanomolar [9] [10] [11]. This high-affinity binding positions JWH-133 among the most potent CB2 receptor agonists developed [9] [10]. The binding affinity measurement represents the concentration required to displace fifty percent of a radioligand from the receptor binding site, indicating the strength of interaction between JWH-133 and the CB2 receptor [10] [11].

Comparative analysis reveals that JWH-133 exhibits binding affinity superior to many endogenous and synthetic cannabinoids at the CB2 receptor [10] [12]. The 3.4 nanomolar Ki value demonstrates potency comparable to highly active synthetic cannabinoids such as CP-55,940 (Ki = 0.92 nM) and WIN-55,212-2 (Ki = 3.7 nM) while maintaining significantly enhanced selectivity [12] [10].

The molecular basis for this high-affinity binding involves specific interactions between JWH-133 and key amino acid residues within the CB2 receptor binding pocket [13] [10]. Molecular docking studies have demonstrated that JWH-133 forms hydrogen bonds with critical residues, including interactions with specific serine and glutamic acid residues that stabilize the receptor-ligand complex [13]. These binding interactions contribute to both the high affinity and functional selectivity demonstrated by JWH-133 [13] [10].

| Receptor | Ki Value (nM) | Selectivity | Reference |

|---|---|---|---|

| CB1 | 677.0 | - | [9] [10] [11] |

| CB2 | 3.4 | 200-fold over CB1 | [9] [10] [11] |

200-fold CB2/CB1 Selectivity Mechanisms

JWH-133 exhibits remarkable selectivity for the CB2 receptor over the CB1 receptor, demonstrating approximately 200-fold preferential binding [9] [10] [14]. This selectivity ratio is calculated from the Ki values: CB1 (677 nM) versus CB2 (3.4 nM), resulting in a selectivity index of approximately 199 [9] [10]. This exceptional selectivity distinguishes JWH-133 from many cannabinoid compounds that demonstrate non-selective or modest selectivity between receptor subtypes [15] [16].

The molecular mechanisms underlying this selectivity arise from structural differences between CB1 and CB2 receptors, particularly in the N-terminal extracellular loop II (ECL2) involved in cannabinoid binding [17] [18]. The receptors share 44% overall sequence homology and 68% homology across transmembrane domains, but critical differences in specific binding pocket residues account for ligand selectivity [17] [18]. The CB2 receptor exhibits structural features that accommodate JWH-133 more favorably than the CB1 receptor [17].

Key structural determinants include differences in hydrophobic pocket geometry and specific amino acid residues that interact differently with the JWH-133 molecular scaffold [17] [10]. The removal of the hydroxyl group from the classical cannabinoid structure, as present in JWH-133, dramatically reduces CB1 receptor affinity while maintaining or enhancing CB2 receptor binding [9] [10]. This structural modification represents a critical design feature that contributes to the exceptional selectivity profile [9] [10].

The selectivity mechanism involves differential recognition of the dimethylbutyl side chain and deoxy modification by the two receptor subtypes [9] [10]. The CB2 receptor binding pocket demonstrates enhanced accommodation of these structural features compared to CB1, resulting in the observed selectivity pattern [9] [10]. This selectivity has been confirmed through functional assays demonstrating that JWH-133 lacks significant CB1 receptor activity at concentrations that fully activate CB2 receptors [10] [11].

Structure-Activity Relationships

The structure-activity relationships of JWH-133 reveal critical molecular features that determine its CB2 receptor selectivity and binding affinity [9] [10]. JWH-133 belongs to the class of delta-8-tetrahydrocannabinol derivatives and shares structural similarity with delta-9-tetrahydrocannabinol but with specific modifications that enhance CB2 selectivity [9] [10].

The molecular structure of JWH-133 is characterized as (6aR,10aR)-3-(1,1-dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran [19] [20]. The compound has a molecular weight of 312.49 daltons and molecular formula C22H32O [19] [20]. Critical structural features include the absence of the phenolic hydroxyl group typically found in classical cannabinoids and the presence of a 1,1-dimethylbutyl substituent at the C3 position [9] [10].

The research team of Huffman and colleagues demonstrated that removal of the phenolic hydroxyl group from classical cannabinoids dramatically affects receptor selectivity [10]. While this modification does not markedly affect CB1 receptor affinity in some compounds, it significantly increases CB2 receptor affinity and selectivity [10]. The structural basis for this selectivity involves the elimination of specific hydrogen bonding interactions that favor CB1 receptor binding while maintaining favorable hydrophobic interactions with CB2 [10] [9].

The dimethylbutyl side chain represents another critical structure-activity relationship feature [9] [10]. This specific alkyl chain length and branching pattern provides optimal binding interactions with the CB2 receptor binding pocket while reducing affinity for CB1 [9] [10]. Modifications to this side chain length or branching pattern significantly affect both binding affinity and selectivity, demonstrating the precision required for optimal CB2 receptor interaction [9] [10].

| Structural Feature | Effect on CB2 Selectivity | Mechanism | Reference |

|---|---|---|---|

| Deoxy position (C1) | Enhanced | Reduces CB1 affinity | [9] [10] |

| Dimethylbutyl side chain | Enhanced | Optimal size for CB2 binding | [9] [10] |

| Tricyclic core | Maintained activity | Maintains receptor recognition | [9] [10] |

| Hydroxyl group removal | Critical for selectivity | Eliminates CB1 preference | [9] [10] |

Molecular Basis for CB2 Receptor Selectivity

The molecular basis for JWH-133's CB2 receptor selectivity involves specific structural recognition patterns that differ between cannabinoid receptor subtypes [17] [21]. The CB1 and CB2 receptors, despite sharing significant structural homology, exhibit critical differences in their ligand binding pockets that account for selective recognition [17] [18].

Key structural differences between CB1 and CB2 receptors include variations in the N-terminal extracellular loop II, the C-terminal sequence of transmembrane domain 7, and the internal C-terminus [17]. These differences create distinct binding environments that favor different ligand structural features [17]. The CB2 receptor demonstrates enhanced recognition of smaller classical cannabinoids and compounds with specific structural modifications, such as etherification at the C1 position [17].

The toggle switch mechanism represents another critical molecular determinant of selectivity [17]. CB1 receptor contains a twin toggle switch involving residues F200 and W356 on transmembrane domains 3 and 6, respectively, while CB2 has a single toggle switch residue W258 on transmembrane domain 6 [17]. These differences in activation mechanisms contribute to the differential recognition of ligands between receptor subtypes [17].

Molecular modeling studies have revealed that JWH-133 interacts with specific amino acid residues in the CB2 receptor binding pocket that differ from those in CB1 [13]. The compound forms stabilizing hydrogen bonds with residues such as serine and glutamic acid that are positioned differently in the two receptor subtypes [13]. These specific interactions, combined with favorable hydrophobic contacts, account for the high affinity and selectivity demonstrated by JWH-133 [13].

The hydrophobic pocket geometry differs significantly between CB1 and CB2 receptors, with CB2 demonstrating enhanced accommodation of the JWH-133 molecular scaffold [17] [21]. The absence of the hydroxyl group in JWH-133 eliminates specific hydrogen bonding interactions that favor CB1 binding while maintaining optimal hydrophobic interactions with CB2 [9] [10]. This molecular recognition pattern represents the fundamental basis for the compound's exceptional selectivity profile [9] [10].

Comparative Binding Profiles with Other Cannabinoids

Comparative analysis of JWH-133 with other cannabinoid compounds reveals its unique binding profile and exceptional CB2 selectivity [12] [10]. Most cannabinoid compounds demonstrate either non-selective binding to both receptor subtypes or modest selectivity, making JWH-133's 200-fold selectivity particularly remarkable [15] [16].

Delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis, demonstrates Ki values of 25.1 nM for CB1 and 35.2 nM for CB2, resulting in minimal selectivity between receptor subtypes [12]. This non-selective binding pattern contributes to the broad spectrum of effects associated with tetrahydrocannabinol, including both central nervous system and peripheral immune effects [12].

The endocannabinoid anandamide exhibits Ki values of 239.2 nM for CB1 and 439.5 nM for CB2, demonstrating modest selectivity for CB1 over CB2 [12]. However, this apparent selectivity may be influenced by differential enzymatic degradation rates in tissue-based assays [21]. When enzymatic degradation is inhibited, anandamide demonstrates enhanced selectivity for CB1 (Ki = 90 nM) over CB2 (Ki = 1980 nM) [21].

Synthetic cannabinoids such as WIN-55,212-2 and CP-55,940 demonstrate enhanced binding affinity compared to endogenous cannabinoids but with different selectivity profiles [12]. WIN-55,212-2 exhibits Ki values of 16.7 nM for CB1 and 3.7 nM for CB2, resulting in approximately 4.5-fold selectivity for CB2 [12]. CP-55,940 demonstrates Ki values of 2.5 nM for CB1 and 0.92 nM for CB2, providing approximately 2.7-fold CB2 selectivity [12].

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity | Reference |

|---|---|---|---|---|

| JWH-133 | 677.00 | 3.40 | ~200-fold | [9] [10] |

| THC | 25.10 | 35.20 | ~1.4-fold | [12] |

| Anandamide | 239.20 | 439.50 | ~0.5-fold | [12] |

| HU-210 | 0.25 | 0.40 | ~0.6-fold | [12] |

| WIN-55,212-2 | 16.70 | 3.70 | ~4.5-fold | [12] |

| CP-55,940 | 2.50 | 0.92 | ~2.7-fold | [12] |

The highly potent synthetic agonist HU-210 demonstrates exceptional binding affinity for both receptor subtypes, with Ki values of 0.25 nM for CB1 and 0.40 nM for CB2 [12]. However, this compound exhibits minimal selectivity between receptor subtypes, limiting its utility for selective CB2 receptor studies [12]. The non-selective binding profile of HU-210 contrasts sharply with JWH-133's exceptional selectivity [12] [10].

JWH-133's unique binding profile has been confirmed through comprehensive screening studies that identified it as one of the most selective CB2 receptor ligands available [15]. In a collaborative multi-laboratory characterization, JWH-133 was identified among the recommended selective CB2 receptor agonists for biological and disease process studies, along with HU-910 and HU-308 [15]. This recommendation reflects both the exceptional selectivity and well-characterized pharmacological properties of JWH-133 [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tan Q, Chen Q, Feng Z, Shi X, Tang J, Tao Y, Jiang B, Tan L, Feng H, Zhu G, Yang Y, Chen Z. Cannabinoid receptor 2 activation restricts fibrosis and alleviates hydrocephalus after intraventricular hemorrhage. Brain Res. 2017 Jan 1;1654(Pt A):24-33. doi: 10.1016/j.brainres.2016.10.016. PubMed PMID: 27769788.

3: Navarro-Dorado J, Villalba N, Prieto D, Brera B, Martín-Moreno AM, Tejerina T, de Ceballos ML. Vascular Dysfunction in a Transgenic Model of Alzheimer's Disease: Effects of CB1R and CB2R Cannabinoid Agonists. Front Neurosci. 2016 Sep 16;10:422. PubMed PMID: 27695396; PubMed Central PMCID: PMC5025475.

4: Martínez-Martínez E, Martín-Ruiz A, Martín P, Calvo V, Provencio M, García JM. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway. Oncotarget. 2016 Sep 12. doi: 10.18632/oncotarget.11968. [Epub ahead of print] PubMed PMID: 27634891.

5: Chung YC, Shin WH, Baek JY, Cho EJ, Baik HH, Kim SR, Won SY, Jin BK. CB2 receptor activation prevents glial-derived neurotoxic mediator production, BBB leakage and peripheral immune cell infiltration and rescues dopamine neurons in the MPTP model of Parkinson's disease. Exp Mol Med. 2016 Jan 22;48(1):e205. doi: 10.1038/emm.2015.100. PubMed PMID: 27534533; PubMed Central PMCID: PMC4892852.

6: Alipour M, Fekrmandi F, Onsori S, Tabrizian P, Jafari MR. The Effect of Muscarinic Receptor Modulators on the Antinociception Induced by CB2 Receptor Agonist, JWH133 in Mice. Drug Res (Stuttg). 2016 Nov;66(11):597-602. PubMed PMID: 27504865.

7: Jiang L, Chen Y, Huang X, Yuan A, Shao Q, Pu J, He B. Selective activation of CB2 receptor improves efferocytosis in cultured macrophages. Life Sci. 2016 Sep 15;161:10-8. doi: 10.1016/j.lfs.2016.07.013. PubMed PMID: 27474129.

8: Bisogno T, Oddi S, Piccoli A, Fazio D, Maccarrone M. Type-2 cannabinoid receptors in neurodegeneration. Pharmacol Res. 2016 Sep;111:721-30. doi: 10.1016/j.phrs.2016.07.021. PubMed PMID: 27450295.

9: Denaës T, Lodder J, Chobert MN, Ruiz I, Pawlotsky JM, Lotersztajn S, Teixeira-Clerc F. The Cannabinoid Receptor 2 Protects Against Alcoholic Liver Disease Via a Macrophage Autophagy-Dependent Pathway. Sci Rep. 2016 Jun 27;6:28806. doi: 10.1038/srep28806. PubMed PMID: 27346657; PubMed Central PMCID: PMC4921859.

10: Rossi F, Bellini G, Luongo L, Manzo I, Tolone S, Tortora C, Bernardo ME, Grandone A, Conforti A, Docimo L, Nobili B, Perrone L, Locatelli F, Maione S, Del Giudice EM. Cannabinoid Receptor 2 as Antiobesity Target: Inflammation, Fat Storage, and Browning Modulation. J Clin Endocrinol Metab. 2016 Sep;101(9):3469-78. doi: 10.1210/jc.2015-4381. PubMed PMID: 27294325.

11: Frei RB, Luschnig P, Parzmair GP, Peinhaupt M, Schranz S, Fauland A, Wheelock CE, Heinemann A, Sturm EM. Cannabinoid receptor 2 augments eosinophil responsiveness and aggravates allergen-induced pulmonary inflammation in mice. Allergy. 2016 Jul;71(7):944-56. doi: 10.1111/all.12858. PubMed PMID: 26850094.

12: Wojcieszak J, Krzemień W, Zawilska JB. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells. J Mol Neurosci. 2016 Apr;58(4):441-5. doi: 10.1007/s12031-016-0726-7. PubMed PMID: 26842917.

13: Kruk-Slomka M, Boguszewska-Czubara A, Slomka T, Budzynska B, Biala G. Correlations between the Memory-Related Behavior and the Level of Oxidative Stress Biomarkers in the Mice Brain, Provoked by an Acute Administration of CB Receptor Ligands. Neural Plast. 2016;2016:9815092. doi: 10.1155/2016/9815092. PubMed PMID: 26839719; PubMed Central PMCID: PMC4709727.

14: Ernst J, Grabiec U, Greither T, Fischer B, Dehghani F. The endocannabinoid system in the human granulosa cell line KGN. Mol Cell Endocrinol. 2016 Mar 5;423:67-76. doi: 10.1016/j.mce.2016.01.006. PubMed PMID: 26773729.

15: Powers MS, Breit KR, Chester JA. Genetic Versus Pharmacological Assessment of the Role of Cannabinoid Type 2 Receptors in Alcohol Reward-Related Behaviors. Alcohol Clin Exp Res. 2015 Dec;39(12):2438-46. doi: 10.1111/acer.12894. PubMed PMID: 26756798; PubMed Central PMCID: PMC4886733.

16: Di Giacomo D, De Domenico E, Sette C, Geremia R, Grimaldi P. Type 2 cannabinoid receptor contributes to the physiological regulation of spermatogenesis. FASEB J. 2016 Apr;30(4):1453-63. doi: 10.1096/fj.15-279034. PubMed PMID: 26671998.

17: Staiano RI, Loffredo S, Borriello F, Iannotti FA, Piscitelli F, Orlando P, Secondo A, Granata F, Lepore MT, Fiorelli A, Varricchi G, Santini M, Triggiani M, Di Marzo V, Marone G. Human lung-resident macrophages express CB1 and CB2 receptors whose activation inhibits the release of angiogenic and lymphangiogenic factors. J Leukoc Biol. 2016 Apr;99(4):531-40. doi: 10.1189/jlb.3HI1214-584R. PubMed PMID: 26467187; PubMed Central PMCID: PMC4787289.

18: Nagler M, Palkowitsch L, Rading S, Moepps B, Karsak M. Cannabinoid receptor 2 expression modulates Gβ(1)γ(2) protein interaction with the activator of G protein signalling 2/dynein light chain protein Tctex-1. Biochem Pharmacol. 2016 Jan 1;99:60-72. doi: 10.1016/j.bcp.2015.09.017. PubMed PMID: 26410677.

19: Li L, Tao Y, Tang J, Chen Q, Yang Y, Feng Z, Chen Y, Yang L, Yang Y, Zhu G, Feng H, Chen Z. A Cannabinoid Receptor 2 Agonist Prevents Thrombin-Induced Blood-Brain Barrier Damage via the Inhibition of Microglial Activation and Matrix Metalloproteinase Expression in Rats. Transl Stroke Res. 2015 Dec;6(6):467-77. doi: 10.1007/s12975-015-0425-7. PubMed PMID: 26376816.

20: Zheng L, Wu X, Dong X, Ding X, Song C. Effects of Chronic Alcohol Exposure on the Modulation of Ischemia-Induced Glutamate Release via Cannabinoid Receptors in the Dorsal Hippocampus. Alcohol Clin Exp Res. 2015 Oct;39(10):1908-16. doi: 10.1111/acer.12845. PubMed PMID: 26343919.